molecular formula C19H18N6O2S2 B2762121 N-(6-methyl-1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 922081-03-6

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2762121
CAS No.: 922081-03-6
M. Wt: 426.51
InChI Key: LUPUCNNPLRSRRI-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({5-oxo-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C19H18N6O2S2 and its molecular weight is 426.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Substituted [1,2,4]triazoloquinazolines, including those with thiazole and thiadiazole fragments, have demonstrated significant cytotoxicity and anticancer activity across various cell lines, including colon cancer, melanoma, and ovarian cancer. The synthesis and structural determination of these compounds, followed by evaluations of their cytotoxicity and anticancer efficacy, underline their potential as anticancer agents. The most active compounds identified in this research suggest a promising avenue for developing new anticancer therapies (Kovalenko et al., 2012).

Heterocyclic Chemistry and Synthesis

The field of heterocyclic chemistry benefits from the development of novel synthetic methodologies for [1,2,4]triazoloquinazolines and related compounds. These methodologies facilitate the creation of a diverse array of heterocyclic compounds with potential biological activities. Research into convenient synthesis approaches for these compounds provides a foundation for further exploration of their pharmacological applications (Fathalla et al., 2007).

Biological Activity

Studies on the biological activity of novel compounds within this chemical class, including antimicrobial and insecticidal assessments, highlight their potential utility in addressing various biological challenges. The synthesis of these compounds, followed by evaluations of their activity against bacteria, fungi, and pests, points to their potential as lead compounds for the development of new antimicrobial and insecticidal agents. The exploration of their synthesis, structure-activity relationships, and biological activities contributes valuable knowledge to the fields of medicinal chemistry and pharmacology (Alagarsamy et al., 2007).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S2/c1-10-6-7-12-14(8-10)29-18(20-12)21-15(26)9-28-19-24-23-17-22-16(27)11-4-2-3-5-13(11)25(17)19/h6-8H,2-5,9H2,1H3,(H,20,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPUCNNPLRSRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C4N3C5=C(CCCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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